Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate
Overview
Description
“Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate” is an N-BOC protected 4-bromoaniline . It serves as an ideal substrate for Suzuki coupling reactions . It has a molecular formula of CHBrNO and an average mass of 286.165 Da .
Synthesis Analysis
The compound can be synthesized through palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl (Het) halides .
Molecular Structure Analysis
The compound has a molecular formula of CHBrNO . Its structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 272.14 g/mol . It has a computed XLogP3 value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 .
Scientific Research Applications
Molecular Structure and Interaction Analysis
Two Carbamate Derivatives with Z′=2 and 3
The carbamate derivatives, tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, have been structurally characterized. They exhibit intricate molecular environments and an interplay of various hydrogen bonds, contributing to a three-dimensional architecture in their crystal packing. The study highlights the molecular assembly through hydrogen bonds and the significance of molecular electrostatic potential surface calculations in understanding these interactions (Das et al., 2016).
X-ray Diffraction Analysis of Regioisomers
X-ray Diffraction Structures of Regioisomers of N-Methylated Benzimidazole Compounds
The structures of the compounds 5-bromo-1-methyl-2-[N-methyl-N-(2'-O-tert-butylcarbonatethyl)-4'-aminophenyl]-1H-benzo[d]imidazole and its regioisomer were confirmed by NMR NOESY experiments and single-crystal X-ray diffraction analysis. The study provides crucial insights into the molecular conformation and arrangement of these compounds, aiding in the design of amyloid-avid probes (Ribeiro Morais et al., 2012).
Synthesis and Biological Activity
Design, Synthesis and Antibacterial Activity of Novel Derivatives
A series of novel derivatives were synthesized and evaluated for their antibacterial activity. The study elaborates on the synthetic pathway and characterization of these compounds, shedding light on their potential in addressing bacterial infections (Prasad, 2021).
Chemical Sensing and Detection
Fluorescent Imidazole-Based Chemosensors for Reversible Detection
Imidazole derivatives were reported as reversible luminescent sensors for the detection of cyanide and mercury ions. The study details the spectroscopic characterization and the sensing mechanism, emphasizing the potential of these compounds in environmental monitoring and safety applications (Emandi et al., 2018).
Safety and Hazards
The compound is a skin irritant and can cause serious eye irritation . It’s recommended to wear protective gloves and eye protection when handling the compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
Mechanism of Action
Mode of Action
It is known that the compound contains a bromophenyl group, which may interact with various biological targets . The exact nature of these interactions and the resulting changes are currently unknown and require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets . .
Properties
IUPAC Name |
tert-butyl N-[[5-(4-bromophenyl)-1H-imidazol-2-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-9-13-17-8-12(19-13)10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHZDQQNTCBVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.